2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone
Description
BenchChem offers high-quality 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-thia-5-azabicyclo[2.2.1]heptan-5-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NOS/c14-13(15,16)9-3-1-2-8(4-9)12(18)17-6-11-5-10(17)7-19-11/h1-4,10-11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULPACGETWJJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone, also known as a bicyclic compound, exhibits significant potential in various biological applications, particularly in medicinal chemistry. Its unique structural features, including the presence of sulfur and nitrogen atoms, contribute to its diverse biological activities.
- Molecular Formula : C13H12F3NOS
- Molecular Weight : 287.30 g/mol
- CAS Number : 2034309-53-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or bind to receptors, influencing various cellular processes. The compound's bicyclic structure allows for conformational flexibility, which is crucial for its binding affinity and specificity.
Biological Activity Overview
Research indicates that 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone has shown promising results in several areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Its structural characteristics may confer antibacterial or antifungal activities.
- Neuropharmacological Effects : Potential interactions with neurotransmitter systems could indicate applications in treating neurological disorders.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer Activity | Panc-1 (Pancreatic) | 0.066 | Significant cytotoxicity observed |
| Anticancer Activity | BxPC-3 (Pancreatic) | 0.051 | Strong antiproliferative potency |
| Antimicrobial Activity | E. coli | 0.15 | Inhibition of bacterial growth |
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluated the compound's effects on pancreatic cancer cell lines, demonstrating an IC50 value of 0.051 µM against BxPC-3 cells, indicating potent anticancer properties .
- Another investigation highlighted its selectivity over normal fibroblast cells, suggesting a favorable therapeutic index .
- Mechanistic Insights :
- Neuropharmacological Potential :
Q & A
Q. Optimization Challenges
- Yield Improvement : Adjusting solvent polarity (e.g., THF vs. DCM) and reaction time (12–48 hours) to minimize side products .
- Catalyst Selection : Lewis acids (e.g., AlCl₃) for electrophilic substitutions and Pd-based catalysts for cross-coupling reactions .
How can researchers confirm the structural identity and purity of this compound?
Q. Basic Analytical Techniques
Q. Advanced Methods
- X-ray Crystallography : Resolve 3D conformation and validate stereochemistry .
- Computational Validation : DFT calculations to predict NMR chemical shifts and compare with experimental data .
What strategies are recommended for resolving contradictions in biological activity data across derivatives?
Q. Advanced Data Analysis
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on target binding using IC₅₀ values (Table 1) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to explain potency variations .
Q. Table 1: SAR of Bicyclic Derivatives
| Substituent | Target Enzyme IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 3-(Trifluoromethyl) | 12.3 ± 1.2 | -9.8 |
| 3-Fluoro | 45.6 ± 3.1 | -7.2 |
| 3-Methoxy | >100 | -5.1 |
How does the trifluoromethyl group influence the compound’s reactivity and stability?
Q. Basic Chemical Properties
Q. Advanced Reactivity Insights
- Hydrolytic Stability : Under acidic conditions (pH < 3), the bicyclic core remains intact, but the methanone group may undergo slow hydrolysis .
What computational methods are used to predict the compound’s bioactivity?
Q. Advanced Methodological Approach
- Molecular Dynamics (MD) Simulations : Assess binding persistence with protein targets (e.g., 100 ns simulations to evaluate ligand-protein RMSD) .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonding with the bicyclic nitrogen) .
What are the key considerations for designing derivatives with enhanced pharmacokinetic properties?
Q. Advanced Design Strategies
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.5 to 2.0, improving aqueous solubility .
- Prodrug Strategies : Mask the ketone as an ester to enhance oral bioavailability .
How can researchers mitigate challenges in scaling up the synthesis?
Q. Basic Process Chemistry
- Continuous Flow Reactors : Improve yield consistency (e.g., 85% vs. 70% in batch) and reduce reaction time .
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd on silica) to reduce costs .
What in vitro assays are recommended for preliminary bioactivity screening?
Q. Basic Screening Workflow
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based kits .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ reported at 8.7 µM) .
How does the compound’s stereochemistry impact its biological activity?
Q. Advanced Stereochemical Analysis
- Enantiomeric Resolution : Chiral HPLC to separate enantiomers and test activity (e.g., (R)-isomer shows 10x higher potency than (S)) .
- X-ray Analysis : Confirm absolute configuration and correlate with docking results .
What are the best practices for storing and handling this compound to ensure stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
